N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a small-molecule compound featuring a benzothiazole core linked to a dimethylaminoethyl group and a tosylpropanamide moiety. Its synthesis involves a two-step process: (1) amide coupling between 4-tosylbutanoic acid and 4-methylbenzo[d]thiazol-2-amine using HATU/DIPEA, followed by (2) alkylation with 2-bromo-N,N-dimethylethan-1-amine in the presence of sodium bis(trimethylsilyl)amide . The hydrochloride salt enhances aqueous solubility, critical for pharmacological applications. Key characterization data include:
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-16-8-10-18(11-9-16)30(27,28)15-12-20(26)25(14-13-24(3)4)22-23-21-17(2)6-5-7-19(21)29-22;/h5-11H,12-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLSNUIEFARBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a dimethylaminoethyl side chain, a benzothiazole moiety, and a tosyl group, which contribute to its pharmacological properties.
- Molecular Formula : C20H24ClN3O3S
- Molecular Weight : 454.0 g/mol
- CAS Number : 1216695-55-4
Biological Activities
The compound exhibits several biological activities, primarily focusing on:
-
Antitumor Activity :
- Research indicates that derivatives of related compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features can inhibit cancer cell proliferation and induce apoptosis in tumor cells.
-
Antimicrobial Properties :
- This compound has been evaluated for its antimicrobial activity against specific pathogens. Its effectiveness against bacteria and fungi suggests potential applications in treating infections caused by resistant strains.
-
Anti-inflammatory Effects :
- The compound may inhibit enzymes involved in inflammatory processes, indicating its potential as an anti-inflammatory agent. Research into similar compounds has highlighted their ability to modulate inflammatory pathways, which could be beneficial in conditions such as arthritis and other inflammatory diseases.
Molecular docking studies suggest that this compound can effectively bind to active sites of enzymes implicated in cancer progression and inflammation. This binding affinity is crucial for its biological activity and guides the design of more potent analogs.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamide | Contains piperidine moiety | Anti-inflammatory |
| N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide | Acridine core structure | Antitumor |
| N-(benzo[d]thiazol-2-yl)-1-[4-fluoro phenyl]-ethanamine | Simple amine derivative | Antimicrobial |
| 6-thiocyanatobenzo[d]thiazole derivatives | Thiocyanate substitution | Antitubercular |
This table illustrates the versatility of benzothiazole derivatives in medicinal chemistry and highlights the unique position of this compound due to its specific structural components and associated biological activities.
Case Studies
Several studies have been conducted to assess the efficacy of this compound in various biological contexts:
-
Antitumor Studies :
- A study published in Cancer Research demonstrated that a related compound significantly reduced tumor growth in xenograft models, suggesting similar potential for this compound.
-
Antimicrobial Efficacy :
- In vitro tests showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Inflammation Models :
- In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers, supporting its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Group Variants (Table 1)
Compounds with modified sulfonyl groups exhibit distinct physicochemical and biological properties:
| Compound Name | Sulfonyl Group | Molecular Weight (g/mol) | LCMS tR (min) | m/z [M + H]⁺ |
|---|---|---|---|---|
| Target Compound (hydrochloride) | Tosyl (p-toluenesulfonyl) | 515.13 | 1.01 | 460.4 |
| N-(4-Methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (1) | Phenylsulfonyl | 375.45 | 1.06 | 375.3 |
| 4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide (2) | 4-Fluorophenylsulfonyl | 393.43 | Not reported | 393.3* |
Key Findings :
- The tosyl group in the target compound increases hydrophobicity (shorter tR = 1.01 min vs. 1.06 min for phenylsulfonyl analog) due to methyl substitution enhancing lipophilicity .
- Fluorine substitution (Compound 2) may improve metabolic stability and binding affinity via electron-withdrawing effects, though data on bioactivity are lacking .
Benzothiazole Ring Substitutions (Table 2)
Modifications to the benzothiazole core significantly alter electronic and steric properties:
| Compound Name | Benzothiazole Substituents | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | 4-Methyl | 515.13 |
| N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride | 7-Chloro, 4-methoxy | ~570.0 (estimated) |
Key Findings :
- The 4-methyl group in the target compound likely balances lipophilicity and solubility, critical for membrane permeability .
Scaffold Comparisons: Benzothiazole vs. Quinoline (Table 3)
Compounds with unrelated scaffolds but shared functional groups highlight divergent pharmacological profiles:
| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzothiazole | 515.13 | Tosyl, dimethylaminoethyl |
| SzR-105 (C₁₅H₂₀ClN₃O₂) | Quinoline | 309.79 | Hydroxyquinoline, dimethylaminopropyl |
Key Findings :
- Benzothiazole-based compounds (e.g., target) prioritize planar aromatic interactions, whereas quinoline derivatives (e.g., SzR-105) may engage via π-stacking or metal coordination .
- Both scaffolds utilize tertiary amine groups (dimethylaminoethyl/propyl) to enhance solubility and cationic character at physiological pH .
Functional Group and Pharmacokinetic Considerations
- Tosyl vs. Other Sulfonyl Groups : Tosyl’s methyl group enhances membrane permeability but may reduce aqueous solubility compared to polar sulfonyl variants (e.g., 4-fluorophenylsulfonyl) .
- Dimethylaminoethyl Group: Common in ranitidine () and the target compound, this group facilitates protonation in acidic environments (e.g., stomach), improving bioavailability and H⁺/K⁺-ATPase binding in antiulcer agents .
- Benzothiazole vs.
Q & A
What are the optimal reaction conditions for synthesizing N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride?
Classification: Basic
Answer:
Synthesis optimization requires careful selection of solvents, catalysts, and reflux conditions. For analogous compounds, absolute ethanol with glacial acetic acid as a catalyst under reflux (4–6 hours) has proven effective for coupling reactions involving benzothiazole derivatives . Pressure reduction post-reflux aids solvent evaporation and solid precipitation. Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1:1 molar ratio of precursors) ensures high yields. For tosylpropanamide intermediates, stepwise coupling using carbodiimide-based reagents (e.g., N-ethyl-N’-(dimethylaminopropyl)-carbodiimide hydrochloride) in DMF enhances amide bond formation .
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR/MS) for this compound?
Classification: Advanced
Answer:
Contradictory spectral data should be addressed through iterative validation:
- Replicate experiments under standardized conditions to rule out procedural variability.
- Cross-validate using complementary techniques: H-NMR for proton environments, C-NMR for carbon backbone, and high-resolution MS for molecular weight confirmation .
- Elemental analysis (C, H, N, S) provides empirical formula verification, resolving ambiguities from isobaric interferences in MS .
- Comparative analysis with structurally similar compounds (e.g., benzo[d]thiazole derivatives) can identify expected chemical shifts or fragmentation patterns .
What methodologies are recommended for characterizing the purity and stability of this compound?
Classification: Basic
Answer:
- Chromatographic methods : HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water gradients identifies impurities. Purity ≥95% is typical for research-grade compounds .
- Thermal stability : Differential scanning calorimetry (DSC) determines melting points and decomposition thresholds. For example, analogous thiazolidinone derivatives exhibit stability up to 150°C .
- Hygroscopicity testing : Store samples under inert atmospheres (N) and monitor weight changes to assess moisture sensitivity .
How should multi-step synthesis pathways be designed to improve yield and scalability?
Classification: Advanced
Answer:
- Modular synthesis : Break the molecule into fragments (e.g., dimethylaminoethyl, tosylpropanamide, and benzothiazole moieties). Optimize each module separately before coupling .
- Coupling strategies : Use carbodiimide-mediated amidation for stable bond formation, as demonstrated in benzamide derivative synthesis .
- Scalability : Replace reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 4 hours) while maintaining yield .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
What experimental frameworks are suitable for evaluating the biological activity of this compound?
Classification: Advanced
Answer:
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, methoxy groups) at the benzothiazole or tosylpropanamide positions to assess pharmacological effects .
- In vitro assays :
- Data normalization : Include positive/negative controls and triplicate measurements to mitigate batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
